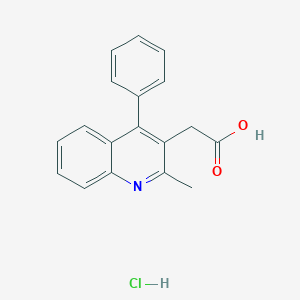

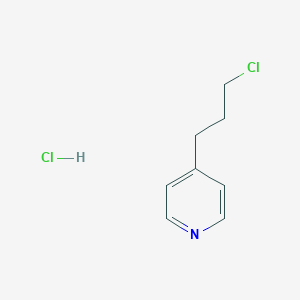

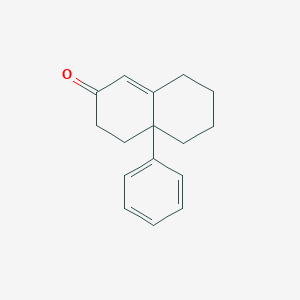

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been the subject of various synthetic studies to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, the synthesis of substituted dihydroisoxazolines, which are structurally related to quinoline derivatives, has been achieved through reactions of substituted prop-2-en-1-ones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation, yielding high product yields and demonstrating operational simplicity and environmental friendliness . Similarly, the synthesis of novel quinolin-2(1H)-one derivatives has been performed using Michael addition of secondary amines to α,β-unsaturated carbonyl compounds . Another approach involves the reaction of 2-methylquinoline-4-thiols with chloroacetic or acrylic acid and acrylonitrile to yield (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure of a novel quinolin-2(1H)-one derivative was studied by X-ray crystallography, and its molecular geometry and electronic properties were analyzed using density functional theory (DFT) . These studies provide insights into the conformational preferences and intermolecular interactions of the molecules, which are crucial for understanding their reactivity and biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including cyclization, acylation, and nucleophilic substitution, to form new compounds with potential pharmacological properties. For instance, the cyclization of phenacyl anthranilate under various conditions led to the formation of 2-phenyl-2-hydroxymethyl-4-oxo-1,2,3,4-tetrahydroquinazoline, which could further react with acetic anhydride to yield acetylated products or undergo molecular rearrangement . Additionally, the transformation of propanenitriles into amides and acids using a mixture of hydrochloric and acetic acids has been reported, with the efficiency of the reaction depending on the substituents present on the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline core and the presence of functional groups. These properties are important for the compound's application in drug development, as they affect its pharmacokinetics and pharmacodynamics. Theoretical calculations, such as those performed using DFT, can predict thermodynamic properties and help in understanding the stability and reactivity of the molecules .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Quinoline derivatives have been extensively synthesized for various applications, including antimicrobial, anticancer, and analgesic activities. The synthesis of these compounds often involves innovative methodologies to incorporate different substituents, aiming to enhance their biological activity or to study their chemical properties.

Synthetic Approaches : Quinoline derivatives are synthesized through different chemical reactions, demonstrating the versatility of quinoline as a core structure for developing new compounds with potential biological activities. For example, the synthesis of chalcone-containing pyrazolyl quinazolin-4(3H) ones and their in vitro microbial studies showed promising results against various bacteria and fungi (Patel & Barat, 2010). Similarly, the creation of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters illustrates the complex synthetic routes utilized to generate quinoline derivatives with specific functionalities (Acharyulu et al., 2009).

Chemical Behavior and Stability : The study of quinoline derivatives extends to understanding their chemical behavior under different conditions. The research on transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into amides and acids shows the reactivity of quinoline derivatives in the presence of hydrochloric and acetic acids, highlighting the efficiency of certain synthetic transformations (Ukrainets et al., 2013).

Biological Applications

The biological activities of quinoline derivatives span across various fields, with several studies demonstrating their potential as antimicrobial, antimalarial, and cytotoxic agents.

Antimicrobial Activity : Quinoline derivatives have been tested for their antimicrobial efficacy, showing promising results against a wide range of pathogens. For instance, the synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents revealed significant potential, indicating the importance of quinoline core in developing new therapeutic agents (Ramírez et al., 2020).

Analgesic and Anti-inflammatory Activities : The design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities highlighted the therapeutic potential of quinoline derivatives. One compound in particular showed potent analgesic and anti-inflammatory activities, emphasizing the role of the quinoline core in medicinal chemistry (Alagarsamy et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-methyl-4-phenylquinolin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRDDXOKSKFDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1CC(=O)O)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610032 |

Source

|

| Record name | (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride | |

CAS RN |

17401-15-9 |

Source

|

| Record name | (2-Methyl-4-phenylquinolin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)